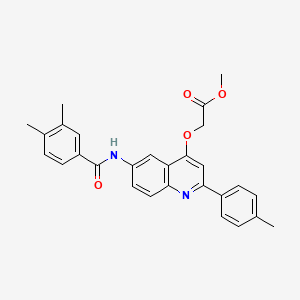

Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate

Description

Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is a quinoline-based derivative featuring a 3,4-dimethylbenzamido substituent at the 6-position and a p-tolyl group at the 2-position of the quinoline core. The compound’s structure includes a methyl ester functional group linked via an oxyacetate bridge to the quinoline moiety. This design is characteristic of intermediates in pharmaceutical chemistry, where ester groups enhance solubility and bioavailability, while aromatic substituents modulate target binding and metabolic stability .

Synthesis of such compounds typically involves:

- Esterification: Catalyzed by acids to form the methyl ester bridge (e.g., as seen in related quinolinyl acetates) .

- Amidation: Introduction of the 3,4-dimethylbenzamido group via coupling reactions.

- Crystallography: Structural validation using techniques like single-crystal X-ray diffraction (SHELX software suite is widely employed for refinement) .

Potential applications include serving as precursors for bioactive heterocycles or kinase inhibitors, though specific pharmacological data for this compound remains unreported in the provided evidence.

Properties

IUPAC Name |

methyl 2-[6-[(3,4-dimethylbenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c1-17-5-8-20(9-6-17)25-15-26(34-16-27(31)33-4)23-14-22(11-12-24(23)30-25)29-28(32)21-10-7-18(2)19(3)13-21/h5-15H,16H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIATQOTPGGYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C)C(=C2)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde in the presence of a base.

Introduction of the Dimethylbenzamido Group: The dimethylbenzamido group can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 3,4-dimethylbenzoic acid.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

Substitution: Amines, alcohols, or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinoline N-oxides and carboxylic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Amides, esters, or thioesters.

Scientific Research Applications

Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): In Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate, trifluoromethyl groups increase lipophilicity and resistance to oxidative metabolism compared to methyl or methoxy groups . Aromatic Diversity: The p-tolyl group in the target compound (vs. phenyl in or methoxyphenyl in ) may enhance π-π stacking interactions in target binding.

- Ester Variations : Methyl esters (target compound) generally offer higher reactivity in hydrolysis compared to ethyl esters (e.g., ), impacting prodrug design .

Pharmacological Potential (Inferred from Analogs)

While direct data for the target compound is absent, insights from analogs include:

- Quinoline Derivatives: Compounds with trifluoromethyl groups (e.g., ) often exhibit enhanced kinase inhibition or antimicrobial activity due to increased electronegativity and stability.

- Quinazolinones: Thioacetate-containing variants (e.g., ) show promise as antimalarial or anticancer agents, suggesting the target compound’s amide and ester groups may confer similar versatility.

Biological Activity

Structure

The chemical structure of Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate can be represented as follows:

- Molecular Formula: C22H24N2O3

- Molecular Weight: 364.44 g/mol

- IUPAC Name: this compound

Physical Properties

The compound is characterized by a quinoline core structure with various substituents that may influence its biological activity. The presence of a benzamide moiety is particularly significant for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, derivatives containing benzamide groups have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Comparison of Antitumor Activity in Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction |

| Compound B | 10.0 | Cell cycle arrest |

| This compound | TBD | TBD |

The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for tumor growth and survival. In particular, studies have shown that benzamide derivatives can act as inhibitors of RET kinase, which is implicated in various cancers .

Neuroprotective Effects

In addition to its antitumor activity, there are indications that the compound may exhibit neuroprotective effects. Similar benzamide-based compounds have shown potential in protecting neurons from oxidative stress-induced cell death . However, further research is needed to establish these effects conclusively for this compound.

Case Study 1: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the antitumor efficacy of a related compound in xenograft models. The results demonstrated significant tumor regression compared to control groups, suggesting that modifications to the benzamide structure enhance bioactivity .

Case Study 2: Neuroprotection in In Vitro Models

In vitro studies using cultured neurons exposed to oxidative stress revealed that certain benzamide derivatives provided significant protection against cell death. This suggests a potential application for this compound in neurodegenerative disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.